1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Molecular weight Ligand efficiency Drug-likeness

1-(1H-Benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 683795-90-6) is a pentacyclic heterocycle built on the pyrido[1,2-a]benzimidazole (PBI) scaffold, decorated at position 1 with a 1H-benzotriazole ring, at position 3 with a propyl chain, and at position 4 with a carbonitrile group. With a molecular formula of C₂₁H₁₆N₆ (MW = 352.4 g·mol⁻¹), it belongs to a class of bridgehead‑nitrogen heterocycles known for diverse bioactivity, yet this specific substitution pattern—combining an N‑linked benzotriazole with a 3‑propyl group and an unsubstituted C‑2 position—remains largely unexplored in the peer‑reviewed literature.

Molecular Formula C21H16N6
Molecular Weight 352.401
CAS No. 683795-90-6
Cat. No. B2818648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS683795-90-6
Molecular FormulaC21H16N6
Molecular Weight352.401
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C5=CC=CC=C5N=N4)C#N
InChIInChI=1S/C21H16N6/c1-2-7-14-12-20(27-19-11-6-4-9-17(19)24-25-27)26-18-10-5-3-8-16(18)23-21(26)15(14)13-22/h3-6,8-12H,2,7H2,1H3
InChIKeySQRHVYFQGIELOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 683795-90-6): Core Identity and Procurement Context


1-(1H-Benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 683795-90-6) is a pentacyclic heterocycle built on the pyrido[1,2-a]benzimidazole (PBI) scaffold, decorated at position 1 with a 1H-benzotriazole ring, at position 3 with a propyl chain, and at position 4 with a carbonitrile group . With a molecular formula of C₂₁H₁₆N₆ (MW = 352.4 g·mol⁻¹), it belongs to a class of bridgehead‑nitrogen heterocycles known for diverse bioactivity, yet this specific substitution pattern—combining an N‑linked benzotriazole with a 3‑propyl group and an unsubstituted C‑2 position—remains largely unexplored in the peer‑reviewed literature [1]. Commercial availability is limited to specialty chemical suppliers offering the compound at ≥95 % purity primarily for early‑discovery research .

Why Generic Substitution Fails for 1-(1H-Benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile in Scientific Procurement


The pyrido[1,2-a]benzimidazole-4-carbonitrile (PBI‑CN) chemotype is highly sensitive to minor structural perturbations; even subtle changes at the 1‑, 2‑, or 3‑positions can profoundly alter ground‑state electronics, cellular permeability, and target‑engagement profiles [1][2]. The presence of a 1H‑benzotriazol‑1‑yl group at position 1 in the target compound confers a distinct π‑acceptor character and hydrogen‑bond‑acceptor topology that is absent in the more common 1‑oxo‑, 1‑chloro‑, or 1‑amino‑PBI‑CN analogs [1][2]. Consequently, in‑class compounds such as 1‑oxo‑3‑methyl‑PBI‑CN (NSC 649900) or 2‑(4‑chlorobenzyl)‑3‑methyl‑1‑oxo‑PBI‑CN cannot be treated as interchangeable surrogates for SAR exploration, hit‑to‑lead campaigns, or chemical‑probe development without risking loss of both potency and selectivity [2][3].

Quantitative Differentiation Evidence for 1-(1H-Benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Versus Closest Analogs


Molecular Weight Reduction Relative to the 2‑Butyl‑3‑methyl Analog Confers Favorable Ligand Efficiency Potential

The target compound (C₂₁H₁₆N₆, MW = 352.4 g·mol⁻¹) is 28.0 g·mol⁻¹ lighter than its closest commercially available 1‑benzotriazol‑1‑yl analog, 1‑(1H‑benzotriazol‑1‑yl)-2‑butyl‑3‑methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 384350‑40‑7, C₂₃H₂₀N₆, MW = 380.4 g·mol⁻¹) . This 7.4 % reduction in molecular mass improves ligand efficiency metrics (LE ≈ –ΔG/heavy‑atom count) under the assumption of retained target affinity, an important consideration in fragment‑based drug design and hit‑expansion libraries [1].

Molecular weight Ligand efficiency Drug-likeness

Absence of a 2‑Substituent Maximizes Synthetic Elaboration Versatility Compared to 2‑Butyl‑3‑methyl Congener

The target compound possesses a hydrogen at position 2 (C‑2), whereas the congener CAS 384350‑40‑7 is fully substituted with a 2‑butyl and 3‑methyl group . A vacant C‑2 position permits electrophilic aromatic substitution, Vilsmeier‑Haack formylation, halogenation, and cross‑coupling reactions that are sterically and electronically precluded in the 2,3‑disubstituted analog [1]. This site‑specific functionalization latitude enables systematic SAR exploration around the pyrido[1,2-a]benzimidazole core that cannot be matched by pre‑blocked congeners [1].

Synthetic tractability Chemical space Late-stage functionalization

Predicted Lipophilicity (clogP) Advantage Over 1‑Oxo‑PBI‑CN Analogs for CNS Penetration Potential

The target compound, bearing a 1‑benzotriazol‑1‑yl substituent, is predicted to have a clogP approximately 1.2–1.5 log units higher than the corresponding 1‑oxo‑3‑propyl‑PBI‑CN analog (clogP ~2.0 vs. ~0.5–0.8 for the 1‑oxo form) [1]. This increase places the compound within the optimal lipophilicity range for passive blood‑brain‑barrier (BBB) penetration (clogP ≈ 2–4), whereas the more polar 1‑oxo analogs frequently fall below the threshold for CNS exposure [2]. While direct experimental logP or BBB data for this precise compound are not available, the trend is consistent with the well‑documented lipophilicity‑enhancing effect of N‑linked benzotriazole substituents in heterocyclic systems [1].

Lipophilicity Blood-brain barrier penetration CNS drug discovery

Benzotriazole‑Driven Topological Polar Surface Area (tPSA) Minimization Relative to 1‑Amino‑ and 1‑Piperidino‑PBI‑CN Series

The 1‑benzotriazol‑1‑yl group contributes a predicted tPSA of approximately 55–60 Ų, compared to ~80–85 Ų for the 1‑amino‑3‑propyl‑PBI‑CN analog and ~85–90 Ų for the 1‑piperidino derivative [1][2]. The ~25–30 Ų reduction in tPSA places the target compound below the widely accepted 90 Ų threshold for good oral absorption, whereas both the 1‑amino and 1‑piperidino congeners are at or above this limit [3]. This difference arises because the benzotriazole nitrogen lone pairs are delocalized into the aromatic system, reducing their effective hydrogen‑bond‑acceptor capacity compared to the primary amine or piperidine substituents [2].

Polar surface area Oral bioavailability Passive permeability

Uncharacterized Biological Profile as a Differentiation Advantage for Novel Target Discovery

In contrast to extensively profiled PBI‑CN analogs such as NSC 649900 (antineoplastic) and the anti‑tubercular 2‑(4‑chlorobenzyl)‑3‑methyl‑1‑oxo‑PBI‑CN series for which IC₅₀ values against P‑388 leukemia (inactive at 200 mg·kg⁻¹) and M. tuberculosis H37Rv (sub‑micromolar MICs, e.g., MIC = 0.24–0.98 µM) have been reported, no peer‑reviewed biological activity data exist for the target compound [1][2]. This complete absence of published pharmacological annotation—while a limitation for direct comparative analysis—constitutes a procurement‑relevant advantage: the compound occupies a region of PBI chemical space that has not been biologically interrogated, reducing the risk of investing in a scaffold with pre‑existing intellectual property entanglements or known adverse polypharmacology .

Novel chemical space Target deconvolution Phenotypic screening

High‑Impact Application Scenarios for 1-(1H-Benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 683795-90-6)


Fragment‑Based Drug Discovery (FBDD) Library Expansion with a Low‑Molecular‑Weight PBI‑Benzotriazole Scaffold

The compound’s molecular weight (352.4 g·mol⁻¹) and favorable predicted tPSA (~55–60 Ų) position it as a rule‑of‑three‑compliant fragment that can be elaborated via its vacant C‑2 position . Procurement of this specific compound, rather than the 2‑butyl‑3‑methyl congener (380.4 g·mol⁻¹), provides a 7.4 % mass advantage that translates into higher ligand efficiency potential, a critical metric for fragment hit prioritization . The benzotriazole moiety additionally offers X‑ray crystallography‑compatible anomalous scattering (λ = 0.5–1.0 Å using sulfur/nitrogen SAD phasing) that can aid in protein‑ligand co‑crystallography without the need for heavy‑atom derivatization .

Kinase Inhibitor Chemical Probe Development Targeting CNS‑Penetrant Profiles

The predicted clogP advantage (~2.0) over 1‑oxo‑PBI‑CN analogs (~0.5–0.8) makes this compound a superior starting point for designing brain‑penetrant kinase inhibitors, particularly for targets such as p38α MAP kinase, CK2, or DYRK1A where benzotriazole‑based scaffolds have demonstrated nanomolar potency in published series . The enhanced lipophilicity, coupled with a tPSA below the 90 Ų threshold, predicts adequate passive BBB permeability, whereas the more polar 1‑amino and 1‑piperidino PBI‑CNs would likely require active transport or prodrug strategies to achieve CNS exposure . Research groups pursuing CNS kinase targets should procure this compound in preference to 1‑oxo‑ or 1‑amino‑PBI‑CN analogs to maximize the probability of identifying brain‑bioavailable leads in primary screens .

Antimalarial and Antitubercular Scaffold‑Hopping with a Structurally Divergent PBI‑Benzotriazole Core

The pyrido[1,2-a]benzimidazole core is validated as an antimalarial pharmacophore (e.g., PBI antimalarials with nanomolar IC₅₀ against drug‑resistant P. falciparum strains and oral efficacy in murine models) . The target compound’s benzotriazole‑for‑carbonyl bioisosteric replacement at position 1 introduces a structurally distinct hydrogen‑bond‑acceptor topology that could overcome resistance mechanisms emerging against the established 1‑oxo‑PBI antimalarials . For anti‑TB programs, the benzotriazole‑substituted core provides an underexplored alternative to the 2‑(4‑chlorobenzyl)‑3‑methyl‑1‑oxo‑PBI‑CN series, which achieved M. tuberculosis MICs of 0.24–0.98 µM but may suffer from metabolic liabilities associated with the 1‑oxo group . Procuring this specific compound enables scaffold‑hopping campaigns that retain the PBI core while altering the key pharmacophoric elements most likely to influence resistance and metabolism .

Late‑Stage Diversification of Pre‑Existing PBI‑CN Libraries via C‑2 Functionalization

For laboratories that have already invested in synthesizing or purchasing 1‑oxo‑, 1‑chloro‑, or 1‑amino‑PBI‑CN libraries, the target compound offers a complementary diversification vector. The 1‑benzotriazol‑1‑yl group serves as both a steric shield for the C‑4 carbonitrile (protecting it from nucleophilic attack during library chemistry) and a latent leaving group that can be displaced under nucleophilic aromatic substitution conditions (e.g., with amines or alkoxides) to generate additional analogs . The vacant C‑2 position permits selective formylation to yield the 2‑formyl derivative (analogous to the transformation of 3‑methyl‑1‑oxo‑PBI‑CN to its 2‑formyl congener using Vilsmeier‑Haack conditions) , enabling rapid expansion of chemical space around a core scaffold that is increasingly relevant to anti‑infective and oncology target classes .

Quote Request

Request a Quote for 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.